molecular formula C12H16N2O4 B2812742 Tert-butyl 2-(methylamino)-5-nitrobenzoate CAS No. 1609243-42-6

Tert-butyl 2-(methylamino)-5-nitrobenzoate

Cat. No.: B2812742
CAS No.: 1609243-42-6
M. Wt: 252.27
InChI Key: AIIQQZPTPQURIP-UHFFFAOYSA-N
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Description

Tert-butyl 2-(methylamino)-5-nitrobenzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a tert-butyl ester group, a methylamino group, and a nitro group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(methylamino)-5-nitrobenzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the nitration of a suitable benzoic acid derivative, followed by esterification and amination reactions. For example, the nitration of methyl 2-aminobenzoate can be achieved using a mixture of concentrated sulfuric acid and nitric acid. The resulting nitro compound is then esterified with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid, to form the tert-butyl ester. Finally, the nitro group is reduced to an amino group using a reducing agent like tin(II) chloride, followed by methylation with methyl iodide to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(methylamino)-5-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen gas in the presence of a catalyst.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation with palladium on carbon.

    Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or neutral conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 2-(methylamino)-5-aminobenzoate.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 2-(methylamino)-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the preparation of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 2-(methylamino)-5-nitrobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify proteins or DNA, leading to biological effects. The methylamino group can participate in hydrogen bonding and electrostatic interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-(amino)-5-nitrobenzoate: Similar structure but lacks the methyl group on the amino moiety.

    Methyl 2-(methylamino)-5-nitrobenzoate: Similar structure but has a methyl ester instead of a tert-butyl ester.

    Ethyl 2-(methylamino)-5-nitrobenzoate: Similar structure but has an ethyl ester instead of a tert-butyl ester.

Uniqueness

Tert-butyl 2-(methylamino)-5-nitrobenzoate is unique due to the presence of the bulky tert-butyl ester group, which can influence its reactivity and interactions with other molecules. The combination of the nitro and methylamino groups also provides a versatile platform for further chemical modifications and applications.

Properties

IUPAC Name

tert-butyl 2-(methylamino)-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(15)9-7-8(14(16)17)5-6-10(9)13-4/h5-7,13H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIIQQZPTPQURIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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